![molecular formula C16H23Cl2N3O2S B288976 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane, also known as DAS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS belongs to the class of azepane compounds and has a molecular weight of 446.89 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood. However, it has been proposed that 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects in animal models. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in lab experiments is its relatively low toxicity and high solubility in water. However, one of the limitations of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is its high cost and limited availability. In addition, the exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. One area of interest is the development of novel 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in other fields of medicine such as cardiology and gastroenterology. Furthermore, more research is needed to fully understand the mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane involves the reaction of 1-azepanamine with 2,3-dichlorobenzyl chloride and piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with sulfuryl chloride to obtain 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
Formule moléculaire |
C16H23Cl2N3O2S |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C16H23Cl2N3O2S/c17-14-6-5-7-15(16(14)18)19-10-12-21(13-11-19)24(22,23)20-8-3-1-2-4-9-20/h5-7H,1-4,8-13H2 |
Clé InChI |
ITDGEMNGZADSGY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
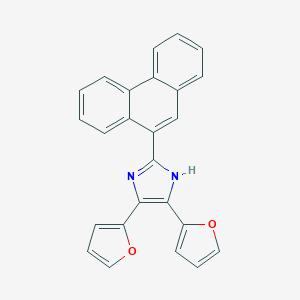
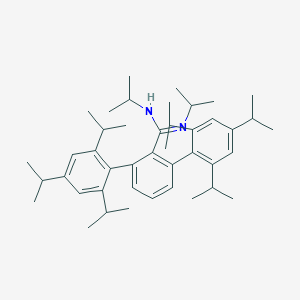

![1-[4,10-Dibenzyl-6,8,12-tri(butanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]butan-1-one](/img/structure/B288901.png)
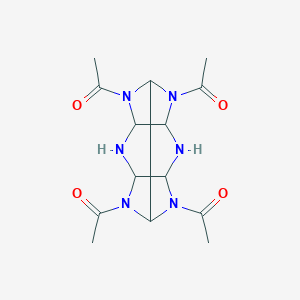
![2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane](/img/structure/B288905.png)
![diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288906.png)
![ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B288907.png)
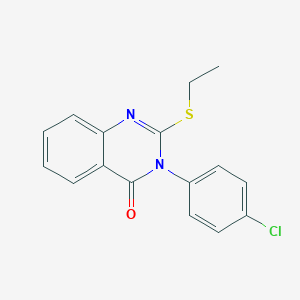
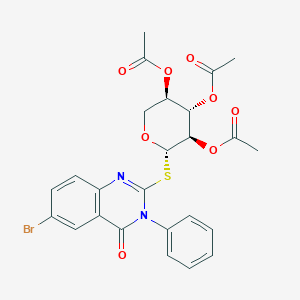
![6-bromo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B288914.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[1,3-benzothiazol-2-yl(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B288915.png)
![ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate](/img/structure/B288916.png)